3,5-Bis-chloromethyl-4-methyl-benzoic acid
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Overview
Description
3,5-Bis-chloromethyl-4-methyl-benzoic acid: is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is characterized by the presence of two chloromethyl groups and a methyl group attached to a benzoic acid core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-chloromethyl-4-methyl-benzoic acid typically involves the chloromethylation of 4-methylbenzoic acid. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 40-50°C and stirring the mixture for several hours to ensure complete chloromethylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis-chloromethyl-4-methyl-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include methyl-substituted benzoic acids.
Scientific Research Applications
Chemistry: 3,5-Bis-chloromethyl-4-methyl-benzoic acid is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of polymers, resins, and other specialty chemicals .
Biology: In biological research, this compound is used to study the effects of chloromethylation on biological molecules. It is also used in the synthesis of biologically active compounds .
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-Bis-chloromethyl-4-methyl-benzoic acid involves its ability to undergo various chemical reactions due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloromethyl groups, which make the benzoic acid core more susceptible to nucleophilic attack .
Comparison with Similar Compounds
4-Chloromethylbenzoic acid: Similar in structure but with only one chloromethyl group.
4-Methylbenzoic acid: Lacks the chloromethyl groups, making it less reactive in substitution reactions.
3,5-Dichlorobenzoic acid: Contains chlorine atoms directly attached to the benzene ring instead of chloromethyl groups.
Uniqueness: 3,5-Bis-chloromethyl-4-methyl-benzoic acid is unique due to the presence of two chloromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
3,5-bis(chloromethyl)-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-8(4-11)2-7(10(13)14)3-9(6)5-12/h2-3H,4-5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSSWUSQLDYRTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1CCl)C(=O)O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368623 |
Source
|
Record name | 3,5-bis(chloromethyl)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37908-90-0 |
Source
|
Record name | 3,5-bis(chloromethyl)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(chloromethyl)-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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